

Fluorapacin microtubule polymerization disruption

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Compound Focus: Fluorapacin

CAS No.: 869811-23-4

Cat. No.: S548470

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Available Quantitative Data on Fluorapacin

The searched studies focused on **Fluorapacin's** stability and metabolites, rather than its direct effects on microtubules. The following table summarizes the available chemical and metabolic stability data.

Aspect Studied	Condition / Metabolite	Key Finding or Identity
Chemical Stability [1]	Acid (1.0M HCl)	No effect on recovery
	Base (1.0M NaOH)	Accelerated disproportionation
	Optimal pH (aqueous media)	pH 4.0–8.0
	Strong light (4500 Lx, 10 days)	Substantial effect on recovery, especially in the finished product
Metabolic Identification (in rat urine) [2]	<i>para</i> -Fluorhippuric Acid (p-FHA)	Major metabolite
	<i>para</i> -Fluorobenzoic Acid (p-FBA)	Identified metabolite

Aspect Studied	Condition / Metabolite	Key Finding or Identity
	Total Urinary Excretion (48h)	67.6% ± 4.9% of administered dose (as p-FHA and p-FBA)

Experimental Protocols for Microtubule Polymerization Studies

While the specific protocols for **Fluorapacin** are not available, the following established methodologies are highly relevant for investigating a compound's effect on microtubules.

Live-Cell Imaging of Microtubule Dynamics

This protocol, adapted from a study on nerve growth factor and chondroitin sulfate proteoglycans, details how to visualize and quantify microtubule growth in live cells [3].

- **1. Cell Preparation and Transfection:** Use a model cell line like rat pheochromocytoma (PC12) cells. Transfect cells with a plasmid like **pEGFP-EB3**, which expresses a fluorescent protein fused to EB3, a protein that binds to the growing plus ends of microtubules and appears as moving "comets" under a microscope [3].
- **2. Live-Cell Imaging:**
 - Culture transfected cells on glass-bottom dishes for 2-3 days, optionally with a treatment like nerve growth factor (NGF) to induce neuronal differentiation [3].
 - Transfer the culture to a microscope with a heated stage (37°C) and 5% CO₂ supply [3].
 - Acquire time-lapse images using a 100x oil objective at short intervals (e.g., every 0.8 seconds) [3].
- **3. Image and Data Analysis:**
 - **Preprocessing:** Use software to correct for photobleaching and cellular drift. Apply a background subtraction and a bandpass filter to enhance the EB3 comet signals [3].
 - **Particle Tracking:** Employ automated tracking software to generate a spreadsheet of comet trajectories. Filter out tracks shorter than 5.6 seconds and those with a high curvature, which may represent noise [3].
 - **Rate Calculation:** Calculate the instantaneous microtubule polymerization rate for each trajectory by dividing the frame-to-frame displacement of an EB3 comet by the time between frames [3].

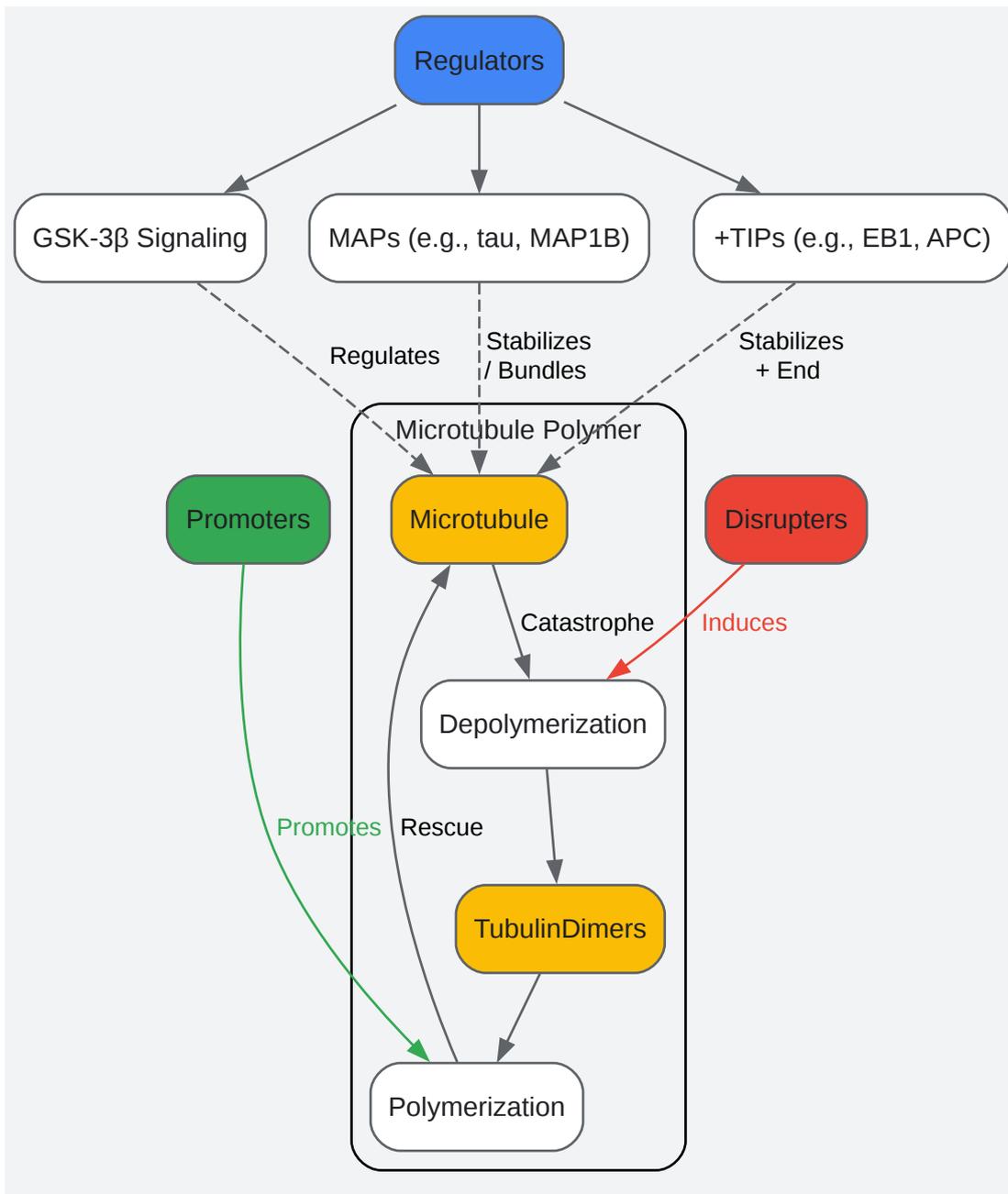
Localized Disruption of Microtubule Entry

This innovative protocol describes a method to disrupt microtubule polymerization into specific cellular compartments, such as dendritic spines, without globally affecting microtubule dynamics in the cell [4].

- **1. Construct Design:** Create a plasmid construct that fuses a **Microtubule Elimination Domain (MTED)**, a peptide that potently depolymerizes microtubules, to an actin-binding peptide like **LifeAct**. This targets the depolymerizing activity to actin-rich structures [4].
- **2. Validation in Cell Culture:**
 - Transfect immortalized cells like HEK293T with the LifeAct-MTED construct (using a scrambled MTED as a control) [4].
 - Culture the transfected cells for a set period (e.g., 16 hours) [4].
 - Fix the cells and perform immunofluorescence staining for **tubulin** to visualize the microtubule network [4].
- **3. Image Analysis:** Compare the tubulin staining in transfected cells (visible via a fluorescent tag like mScarlet on the construct) to adjacent untransfected cells. Successful localization and function of the construct are indicated by a visible reduction of tubulin staining specifically in the transfected cells [4].

Microtubule Dynamics Regulation Pathway

The diagram below illustrates the general cellular pathway for regulating microtubule dynamics, which is relevant for understanding how a compound might disrupt the process.



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